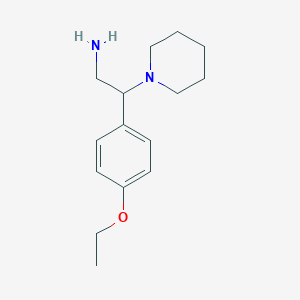
2-(4-Ethoxy-phenyl)-2-piperidin-1-YL-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxy-phenyl)-2-piperidin-1-YL-ethylamine, also known as EPEA, is an organic compound with a wide range of applications in scientific research. It is a derivative of the phenethylamine class of compounds, and has been studied in various fields, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis and Antimicrobial Studies
A series of novel compounds related to 2-(4-Ethoxy-phenyl)-2-piperidin-1-yl-ethylamine demonstrated potent to weak antimicrobial activity. Notably, specific compounds within this series exhibited significant inhibition against bacteria and fungi, with minimum inhibitory concentrations ranging from 8-26 µg/ml against bacteria and 8-24 µg/ml against fungi, suggesting their potential as novel antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006).
Neurological Disorders Treatment
Compounds based on a similar structural template showed varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters. These findings indicate potential applications in treating neurological disorders like drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar, Batman, Zhen, Beardsley, Reith, & Dutta, 2009).
Antidepressant Activity
2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, closely related to the compound , were examined for their potential antidepressant activity. These compounds inhibited the uptake of norepinephrine and serotonin and showed promising results in rodent models for antidepressant efficacy (Yardley, Husbands, Stack, Butch, Bicksler, Moyer, Muth, Andree, Fletcher, & James, 1990).
Large-Scale Chiral Synthesis
A method for the large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives was developed. This process involved several steps, including the Hetero Diels–Alder reaction and reduction of ester groups, leading to the desired protected 2-aminomethyl-4-oxo-piperidine derivative without racemization (Lau, Hansen, Kilburn, Frydenvang, Holsworth, Ge, Uyeda, Judge, & Andersen, 2002).
Antiestrogenic Properties
Research on 3-aroyl-2-arylbenzo[b]thiophene derivatives, which share structural similarities with this compound, revealed significant antiestrogenic properties. These compounds were found to inhibit the growth-stimulating action of estradiol on the immature rat uterus, indicating their potential as nonsteroidal antiestrogens (Jones, Jevnikar, Pike, Peters, Black, Thompson, Falcone, Clemens, 1984).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some compounds react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
For example, indole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A compound with a similar structure, amg 487, has been shown to display dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing .
Result of Action
Compounds with similar structures have been found to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-(4-ethoxyphenyl)-2-piperidin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-2-18-14-8-6-13(7-9-14)15(12-16)17-10-4-3-5-11-17/h6-9,15H,2-5,10-12,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCNFXMZNXFOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CN)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

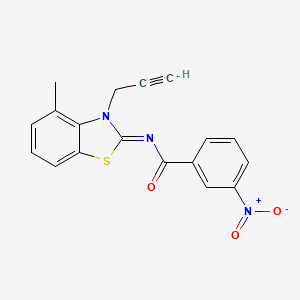
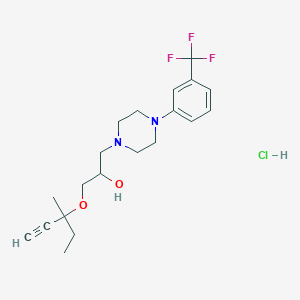

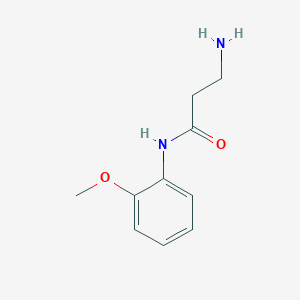
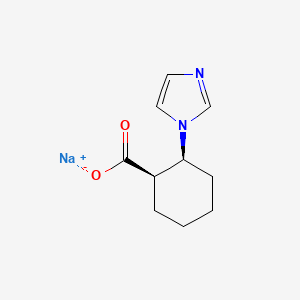
![4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2449265.png)
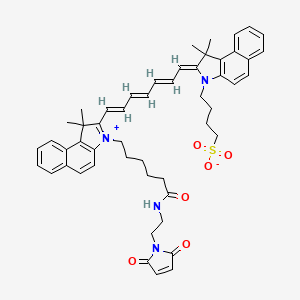
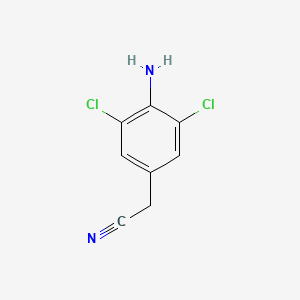
![N-{4-[2-(4-Chloro-phenyl)-thiazolidine-3-sulfonyl]-phenyl}-acetamide](/img/structure/B2449272.png)
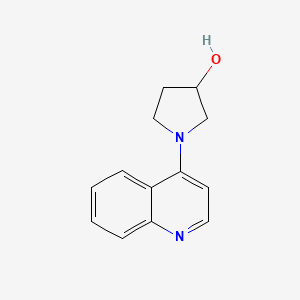
![Ethyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2449274.png)
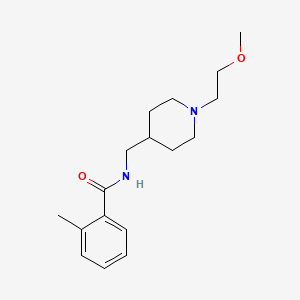
![N-(4-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2449277.png)
![4-[(4-Chlorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2449278.png)